
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide, also known as PBP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide acts as a positive allosteric modulator of the GABAA receptor, enhancing the activity of this receptor subtype. It binds to a specific site on the receptor, causing a conformational change that increases the affinity of the receptor for GABA. This results in an increase in the inhibitory neurotransmission mediated by GABA, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the effects of other GABAergic drugs such as benzodiazepines. This compound has been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide has several advantages as a pharmacological tool for scientific research. It is selective for the GABAA receptor subtype and has a well-defined mechanism of action. It is also readily available and has been shown to be reproducible in synthesis. However, this compound has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide. One potential area of study is the development of more selective and potent GABAA receptor modulators based on the structure of this compound. Another area of research is the investigation of the effects of this compound on other physiological processes, such as pain perception and inflammation. Additionally, the use of this compound in combination with other drugs may have synergistic effects and could be explored further.
Métodos De Síntesis
The synthesis of 3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide involves the reaction of 1-phenyl-1H-pyrazol-5-amine with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then oxidized with potassium permanganate to yield this compound. This synthesis method has been optimized and is reproducible, making this compound readily available for research purposes.
Aplicaciones Científicas De Investigación
3-oxo-N-(1-phenyl-1H-pyrazol-5-yl)butanamide has been used in scientific research as a pharmacological tool to study the role of GABA receptors in the brain. It has been shown to selectively bind to the GABAA receptor subtype, which plays a crucial role in the regulation of inhibitory neurotransmission. This compound has been used to investigate the effects of GABA receptor modulation on behavior, cognition, and other physiological processes.
Propiedades
IUPAC Name |
3-oxo-N-(2-phenylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(17)9-13(18)15-12-7-8-14-16(12)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZVPAFWVJKBPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5834561.png)
![ethyl 3-allyl-4-[(2-thienylcarbonyl)amino]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B5834567.png)
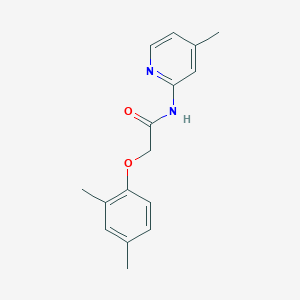
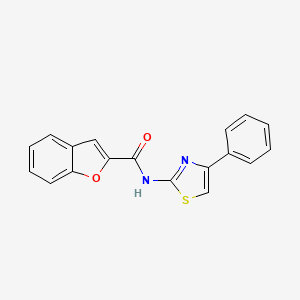
![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)

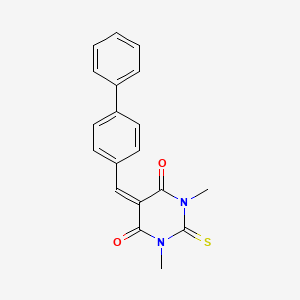
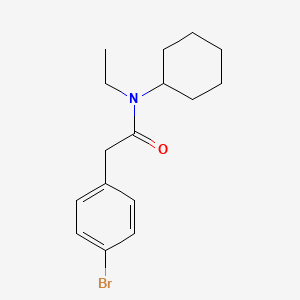
![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)

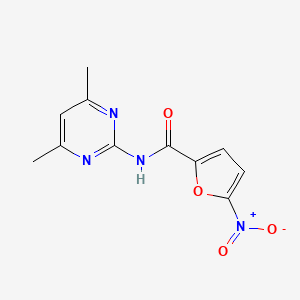
![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
